

# AK602 (Aplaviroc): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Aplaviroc |           |  |  |
| Cat. No.:            | B1665140  | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AK602, also known as **Aplaviroc**. **Aplaviroc** is a small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. While its clinical development was halted due to concerns of hepatotoxicity, its potent anti-HIV activity and unique mechanism of action continue to make it a subject of scientific interest.

### **Chemical Structure and Properties**

**Aplaviroc** (IUPAC name: 4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl}phenoxy)benzoic acid) is a synthetic organic compound with a complex heterocyclic structure.[1] Its chemical identity and key properties are summarized in the tables below.



| Identifier       | Value                                                                                                                                                                                                                            |  |
|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name       | 4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl}phenoxy)benzoic acid[1]                                                                                                |  |
| Synonyms         | AK-602, GSK-873140, GW873140[2]                                                                                                                                                                                                  |  |
| CAS Number       | 461443-59-4[2]                                                                                                                                                                                                                   |  |
| Chemical Formula | C33H43N3O6[1]                                                                                                                                                                                                                    |  |
| SMILES           | CCCCN1C(=O)INVALID-LINKINVALID-<br>LINKO[2]                                                                                                                                                                                      |  |
| InChI            | InChl=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1[1] |  |
| InChlKey         | GWNOTCOIYUNTQP-FQLXRVMXSA-N[1]                                                                                                                                                                                                   |  |

| Property                              | Value                       | Source             |
|---------------------------------------|-----------------------------|--------------------|
| Molecular Weight                      | 577.72 g/mol                | [1]                |
| State                                 | Solid                       | DrugBank Online    |
| Water Solubility (Predicted)          | 0.0233 mg/mL                | ALOGPS             |
| logP (Predicted)                      | 3.77                        | ALOGPS             |
| pKa (Strongest Acidic)<br>(Predicted) | 4.3                         | Chemaxon           |
| pKa (Strongest Basic)<br>(Predicted)  | 7.94                        | Chemaxon           |
| Solubility in DMSO                    | 200 mg/mL (with ultrasonic) | MedchemExpress.com |



# **Mechanism of Action: CCR5 Antagonism**

**Aplaviroc** is a non-competitive, allosteric antagonist of the CCR5 receptor.[2] This means it binds to a site on the receptor that is distinct from the binding site of the natural chemokine ligands (like RANTES/CCL5) and the HIV-1 envelope glycoprotein gp120. This binding induces a conformational change in the CCR5 receptor, preventing its interaction with gp120 and thereby blocking the entry of R5-tropic HIV-1 into the host cell. The signaling pathway below illustrates this mechanism.



Click to download full resolution via product page

Caption: HIV-1 entry and its inhibition by **Aplaviroc**.

### **Biological Activity**

**Aplaviroc** has demonstrated potent in vitro activity against a broad range of R5-tropic HIV-1 isolates, with IC<sub>50</sub> values in the sub-nanomolar to low nanomolar range.



| Assay Type                     | Target/Virus    | IC50 / Kı    | Reference                                            |
|--------------------------------|-----------------|--------------|------------------------------------------------------|
| Anti-HIV-1 Activity            | R5-tropic HIV-1 | 0.1 - 0.6 nM | INVALID-LINK                                         |
| CCR5 Binding (K <sub>i</sub> ) | Human CCR5      | 2.9 nM       | [Aplaviroc<br>hydrochloride (AK602<br>hydrochloride) |

### **Experimental Protocols**

A variety of in vitro assays are utilized to characterize the activity of CCR5 antagonists like **Aplaviroc**. A commonly used method is the calcium mobilization assay, which measures the ability of a compound to block the intracellular calcium flux induced by a CCR5 agonist.

### **Calcium Mobilization Assay Protocol**

This protocol provides a general framework for assessing the antagonist activity of a compound at the CCR5 receptor using a fluorescence-based calcium mobilization assay.





Click to download full resolution via product page

Caption: Workflow for a Calcium Mobilization Assay.



#### **Detailed Steps:**

#### Cell Preparation:

- Culture a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293).
- Harvest the cells and seed them into a 96-well black-walled, clear-bottom microplate at an appropriate density. Allow cells to adhere overnight.

#### · Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4
  AM, and an anion-exchange inhibitor like probenecid to prevent dye leakage.
- Remove the culture medium from the cells and add the dye-loading solution.
- Incubate the plate at 37°C for approximately 1 hour in the dark.

#### Compound Incubation:

- Wash the cells with an assay buffer to remove extracellular dye.
- Add serial dilutions of Aplaviroc or other test compounds to the wells.
- Incubate the plate for a specified period (e.g., 15-30 minutes) to allow the compound to interact with the receptors.

#### · Agonist Stimulation and Measurement:

- Place the plate into a fluorescence microplate reader (e.g., FLIPR or FlexStation)
  equipped with an automated liquid handling system.
- Initiate fluorescence reading to establish a baseline.
- Inject a CCR5 agonist (e.g., RANTES/CCL5) at a concentration that elicits a submaximal response (EC<sub>80</sub>).



 Continue to measure the fluorescence intensity kinetically for a few minutes to capture the calcium flux.

#### Data Analysis:

- The increase in fluorescence intensity corresponds to the intracellular calcium concentration.
- Determine the inhibitory effect of **Aplaviroc** by comparing the agonist-induced calcium flux in the presence and absence of the compound.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

### **Clinical Development and Hepatotoxicity**

**Aplaviroc** underwent Phase II and III clinical trials for the treatment of HIV-1 infection. However, these trials were terminated prematurely due to a higher-than-expected incidence of severe hepatotoxicity.[3] The mechanism of this liver injury is not fully understood but is thought to be idiosyncratic. This adverse effect ultimately led to the discontinuation of its clinical development.

### Conclusion

AK602 (**Aplaviroc**) is a potent and specific CCR5 antagonist with significant anti-HIV-1 activity. While its clinical development was halted, it remains a valuable research tool for studying CCR5 biology and HIV-1 entry mechanisms. The information and protocols provided in this guide are intended to support further scientific investigation into this and other related compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly -PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. abcam.com [abcam.com]
- To cite this document: BenchChem. [AK602 (Aplaviroc): A Technical Guide for Researchers].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665140#ak602-aplaviroc-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com